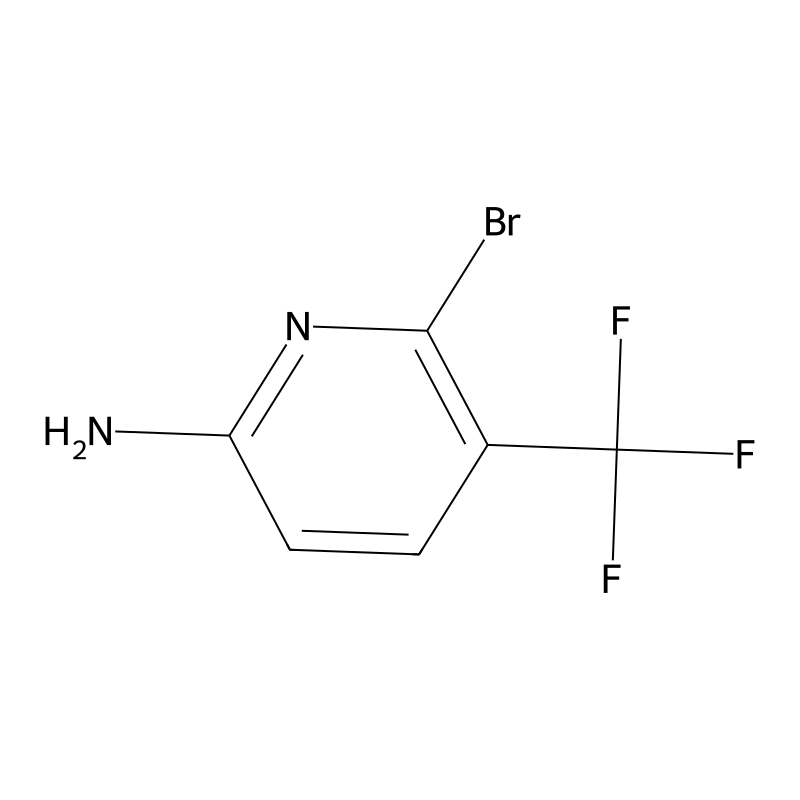

6-bromo-5-(trifluoromethyl)pyridin-2-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-bromo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C₆H₄BrF₃N₂. It features a pyridine ring substituted with a bromine atom at the sixth position and a trifluoromethyl group at the fifth position. This compound is characterized by its unique electronic properties due to the presence of the trifluoromethyl group, which enhances its reactivity and solubility in various solvents.

- Amination Reactions: 6-bromo-5-(trifluoromethyl)pyridin-2-amine can undergo palladium-catalyzed amination, where it reacts with amines to form new substituted pyridines. This reaction typically requires an inert atmosphere and specific conditions to optimize yield and minimize side reactions .

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives. The trifluoromethyl group influences the nucleophilicity of the compound, making it a suitable substrate for these reactions .

The synthesis of 6-bromo-5-(trifluoromethyl)pyridin-2-amine can be achieved through several methods:

- Palladium-Catalyzed Amination: This method involves reacting 2-bromo-5-(trifluoromethyl)pyridine with various amines in the presence of a palladium catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere .

- Nucleophilic Substitution: The bromine atom can be substituted using nucleophiles such as amines or other functional groups in a polar aprotic solvent, facilitating the formation of the desired amine derivative .

- Direct Fluorination: In some cases, direct fluorination methods can be employed to introduce trifluoromethyl groups into pyridine derivatives, although this is less common for this specific compound.

6-bromo-5-(trifluoromethyl)pyridin-2-amine has potential applications in:

- Pharmaceutical Chemistry: Due to its unique structure, it may serve as a building block for developing new pharmaceuticals, particularly in designing drugs targeting specific biological pathways.

- Material Science: The compound's electronic properties may make it suitable for use in organic electronics or as an intermediate in synthesizing advanced materials.

Several compounds share structural similarities with 6-bromo-5-(trifluoromethyl)pyridin-2-amine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Amino-6-(trifluoromethyl)pyridine | 34486-24-3 | 0.79 |

| 3-Bromo-6-(difluoromethyl)pyridin-2-amine | 1805028-09-4 | 0.79 |

| 6-(Difluoromethyl)pyridin-2-amine | 1315611-68-7 | 0.76 |

| 5-Bromo-2-(trifluoromethyl)pyridine | 436799-32-5 | 0.72 |

| 4-Bromo-6-(trifluoromethyl)pyrimidine | 785777-94-8 | 0.71 |

Uniqueness: The presence of both bromine and trifluoromethyl groups distinguishes this compound from others listed, potentially enhancing its reactivity and selectivity in